molecular formula C19H18N6O4 B5238510 2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine

Cat. No.: B5238510
M. Wt: 394.4 g/mol
InChI Key: NCECSSUKBAUXFT-UHFFFAOYSA-N
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Description

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine is a complex organic compound characterized by its pyridine core substituted with nitro and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and nitro compounds. The reaction conditions may involve:

    Nitration: Introduction of nitro groups using nitrating agents like nitric acid and sulfuric acid.

    Amination: Introduction of amine groups through reactions with amines or ammonia under controlled conditions.

    Coupling Reactions: Formation of the final compound through coupling reactions facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: Conversion of amine groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines or other reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both nitro and amine groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.

Properties

IUPAC Name

2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-11-3-7-13(8-4-11)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H4,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCECSSUKBAUXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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